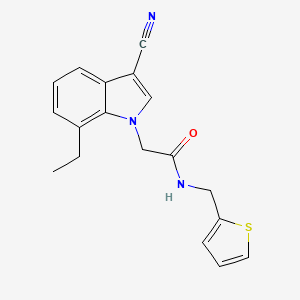
5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile (PTO) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. PTO belongs to the family of oxazole derivatives, which have been extensively investigated for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including phosphodiesterase, cyclooxygenase, and lipoxygenase. 5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has also been reported to possess antimicrobial and antiviral activity by inhibiting the activity of various enzymes involved in the replication of the virus. Additionally, 5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high yield. 5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile is also stable under normal laboratory conditions, making it easy to handle and store. However, 5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has some limitations, including its low solubility in water, which can limit its use in biological assays. Additionally, 5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile can be toxic to cells at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for research on 5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile. One potential direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Another potential direction is to investigate its potential as an anticancer agent by further elucidating its mechanism of action and optimizing its structure for improved activity. Additionally, 5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile could be further investigated for its potential as an antimicrobial and antiviral agent.
Métodos De Síntesis
5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile can be synthesized through various routes, including the reaction of 2-thiophenecarboxaldehyde with ethyl cyanoacetate, followed by the addition of pyrrolidine and cyclization in the presence of a base. Another method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the addition of pyrrolidine and cyclization with ethyl cyanoacetate.
Aplicaciones Científicas De Investigación
5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit various biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. 5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-8-9-12(15-5-1-2-6-15)16-11(14-9)10-4-3-7-17-10/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQUBRVPSUAPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4,6-dimethyl-5-pyrimidinyl}ethanone](/img/structure/B5868002.png)
![methyl 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoate](/img/structure/B5868006.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5868008.png)

![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)


![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)

![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)
![N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)
![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)
![4-chloro-1,3-dimethyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5868094.png)
